
1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole
Übersicht
Beschreibung
“1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole” is a complex organic compound. It is related to 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), an organochlorine compound with the formula C6H15ClOSi . SEM-Cl is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions .
Synthesis Analysis
SEM-Cl is a widely used reagent for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent . It is used to prepare a SEM-ether which was, in turn, removed with BBr3 and cyclized to a benzo-oxapane .Chemical Reactions Analysis
A trimethylsilyl group (abbreviated TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [−Si (CH3)3], which is in turn bonded to the rest of a molecule . SEM-Cl is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions .Physical And Chemical Properties Analysis
SEM-Cl is a colorless liquid with a boiling point of 57–59 °C (330–332 K) (8 mmHg) and a density of 0.942 g/mL at 25 °C (lit.) . It is soluble in most organic solvents (pentane, CH2Cl2, Et2O, THF, DMF, DMPU, HMPA) .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Benzimidazole derivatives have been a focus of organic synthesis due to their biological and chemical significance. The compound 1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole serves as a precursor in the synthesis of various benzimidazole derivatives. For instance, Ghandi et al. (2010) demonstrated the use of a bifunctional formyl-acid derived from a benzimidazole compound in the Ugi 3CC reaction, leading to the formation of novel tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides with potential biological activities (Ghandi, Zarezadeh, & Taheri, 2010). Similarly, Sánchez-García et al. (2002) investigated the regioselective bromination of benzimidazole derivatives, showcasing the chemical versatility of these compounds (Sánchez-García et al., 2002).
Antimicrobial Activity
Benzimidazole derivatives exhibit a range of biological activities, including antimicrobial effects. Salahuddin, Shaharyar, and Mazumder (2017) reviewed the synthesis and pharmacological activities of benzimidazole compounds, highlighting their role as antimicrobial and anticancer agents (Salahuddin, Shaharyar, & Mazumder, 2017). Another study by Khalifa et al. (2018) focused on the synthesis, antibacterial, and anti HepG2 cell line human hepatocyte carcinoma activity of benzimidazole-thiazole derivatives, demonstrating their potential in treating microbial infections and tumor inhibition (Khalifa et al., 2018).
Material Science and Corrosion Inhibition
The application of benzimidazole derivatives extends to material science, particularly in corrosion inhibition. Khaled (2003) explored the inhibitory action of benzimidazole derivatives on the corrosion of iron in hydrochloric acid solutions, highlighting their efficiency in protecting metal surfaces (Khaled, 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
While SEM-Cl has been widely used in the protection of various functional groups, there is ongoing research into its potential applications. For example, it has been used in the synthesis of C-4 imidazoles . Furthermore, there is interest in developing more environmentally friendly methods of forming TMSE esters directly from a carboxylic acid .
Eigenschaften
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)benzimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2Si/c1-19(2,3)9-8-18-11-16-13-7-5-4-6-12(13)15-14(16)10-17/h4-7,10H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBWKQTVQDJNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=CC=CC=C2N=C1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine](/img/structure/B3105540.png)
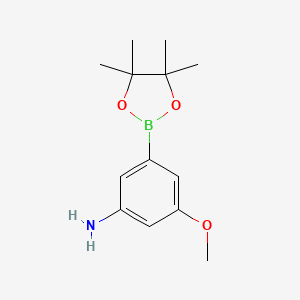
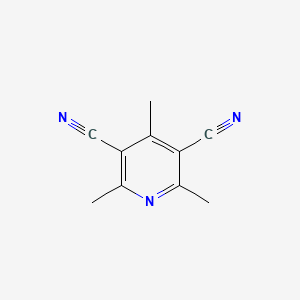
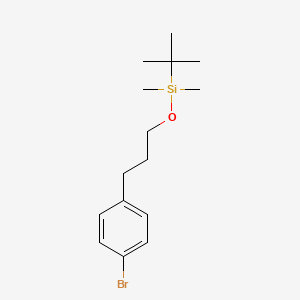

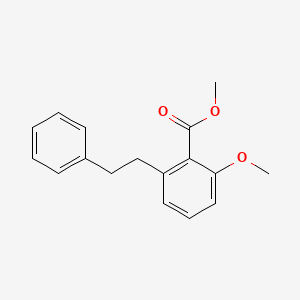
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B3105596.png)

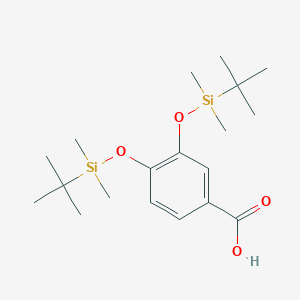

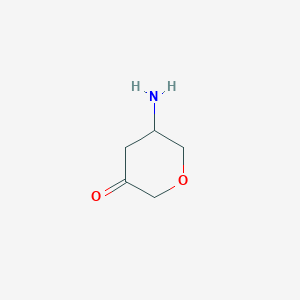

![N-[(2-chloropyridin-3-yl)methyl]propan-2-amine](/img/structure/B3105627.png)